molecular formula C10H13ClO B7845997 1-(4-Chlorophenyl)-2-butanol

1-(4-Chlorophenyl)-2-butanol

Cat. No.: B7845997
M. Wt: 184.66 g/mol
InChI Key: DJUHTKQPVMDXCE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-butanol is an organic compound characterized by the presence of a chlorophenyl group attached to a butanol backbone

Scientific Research Applications

1-(4-Chlorophenyl)-2-butanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for developing therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-butanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-chlorophenyl)-2-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-(4-chlorophenyl)-2-butanone. This process uses a metal catalyst such as palladium on carbon under hydrogen gas pressure to achieve the reduction efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-chlorophenyl)-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield 1-(4-chlorophenyl)-2-butane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: 1-(4-Chlorophenyl)-2-butanone.

    Reduction: 1-(4-Chlorophenyl)-2-butane.

    Substitution: 1-(4-Chlorophenyl)-2-chlorobutane or 1-(4-Chlorophenyl)-2-bromobutane.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-butanone: A ketone analog that differs by the presence of a carbonyl group instead of a hydroxyl group.

    1-(4-Chlorophenyl)-2-butane: A fully reduced analog lacking the hydroxyl group.

Uniqueness: 1-(4-Chlorophenyl)-2-butanol is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and potential biological activity. Its hydroxyl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-chlorophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10,12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUHTKQPVMDXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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